oleoyl-L-carnitine
Overview
Description
Oleoylcarnitine is a long-chain acylcarnitine, specifically an ester of oleic acid and carnitine. It is a naturally occurring metabolite in the human body, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound has garnered significant interest due to its involvement in various metabolic processes and potential implications in health and disease .
Mechanism of Action
Target of Action
Oleoyl-L-carnitine, also known as Oleoylcarnitine, primarily targets the Glycine Transporter 2 (GlyT2) . GlyT2 is a member of the neurotransmitter sodium symporters (NSS) subfamily of SLC6 transporters, which play a crucial role in regulating neurotransmitter signaling .
Mode of Action
This compound acts as a non-competitive inhibitor of GlyT2 . It binds to an allosteric site on GlyT2, which results in the inhibition of glycine transport . This inhibition is slowly reversible, and the rate of recovery can be significantly sped up by co-application of MβCD .
Biochemical Pathways
This compound is an intermediate product of fatty acid oxidation . It is closely associated with the regulation of extracellular glycine concentrations in the central nervous system (CNS) via the GlyT2 transporter . By inhibiting GlyT2, this compound disrupts the reuptake of glycine into surrounding glial cells or presynaptic terminals, thereby affecting synaptic concentrations of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by a slow onset of inhibition and a slow washout . This suggests that the compound may have a prolonged duration of action.
Result of Action
The inhibition of GlyT2 by this compound can potentially affect a variety of neurological disorders, including addiction, depression, epilepsy, hyperekplexia, neuropathic pain, Parkinson’s disease, and schizophrenia . This is due to the role of GlyT2 in regulating neurotransmitter signaling. The inhibition of GlyT2 by this compound could therefore lead to changes in neurotransmitter concentrations and signaling .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of other lipids or compounds in the environment could potentially affect the efficacy and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Oleoyl-L-carnitine is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the glycine transporter 2 (GlyT2), with an IC50 of 340 nM . This interaction with GlyT2 suggests that this compound plays a role in the regulation of neurotransmitter signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a GlyT2 inhibitor. It has been shown to influence cell function by regulating the concentrations of extracellular glycine in the central nervous system . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GlyT2. It inhibits glycine transport by GlyT2 in a non-competitive manner . This inhibition can lead to changes in gene expression and impacts on enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a slow onset of inhibition and a slow washout . This suggests that the compound has a degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of extracellular glycine concentrations in the central nervous system . It interacts with the GlyT2 transporter in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with the GlyT2 transporter
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoylcarnitine can be synthesized through the esterification of oleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure oleoylcarnitine .
Industrial Production Methods
Industrial production of oleoylcarnitine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of oleoylcarnitine on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Oleoylcarnitine undergoes various chemical reactions, including:
Oxidation: Oleoylcarnitine can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert oleoylcarnitine to its corresponding alcohols.
Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different acylcarnitines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and carnitine.
Reduction: Oleoyl alcohol and carnitine.
Substitution: Various acylcarnitines depending on the substituent used.
Scientific Research Applications
Oleoylcarnitine has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Studied for its potential as a biomarker for cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine with a palmitic acid ester.
Stearoylcarnitine: Contains a stearic acid ester.
Linoleoylcarnitine: An ester of linoleic acid and carnitine.
Uniqueness of Oleoylcarnitine
Oleoylcarnitine is unique due to its specific role in modulating fatty acid metabolism and its potential implications in cardiovascular health. Unlike other acylcarnitines, oleoylcarnitine has been shown to have a strong association with cardiovascular mortality, making it a valuable biomarker for cardiovascular diseases .
Properties
IUPAC Name |
(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-WHIOSMTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033061 | |
Record name | L-Oleoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38677-66-6 | |
Record name | Oleoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleoyllevocarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Oleoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLEOYLLEVOCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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